molecular formula C14H18N2O2 B14909716 N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide

N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide

Cat. No.: B14909716
M. Wt: 246.30 g/mol
InChI Key: KIQPIELXEPIKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide is a synthetic amide derivative characterized by a cyclopropane ring fused to a carboxamide group. The molecule is further substituted with a benzyl group and a 3-amino-3-oxopropyl chain. Key structural features include:

  • Cyclopropane carboxamide core: A strained three-membered ring system that may influence reactivity and stability.
  • N-Benzyl substituent: Introduces aromaticity and lipophilicity.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide

InChI

InChI=1S/C14H18N2O2/c15-13(17)8-9-16(14(18)12-6-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,17)

InChI Key

KIQPIELXEPIKQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N(CCC(=O)N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide typically involves the reaction of benzylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then reacted with 3-aminopropanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-oxo-3-oxopropyl)-N-benzylcyclopropanecarboxamide, while reduction may produce N-(3-amino-3-hydroxypropyl)-N-benzylcyclopropanecarboxamide.

Scientific Research Applications

N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related molecules from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance Solubility/Stability Considerations
Target : N-(3-amino-3-oxopropyl)-N-benzylcyclopropanecarboxamide C₁₄H₁₇N₃O₂ (inferred) 263.31 (calculated) Cyclopropane carboxamide, benzyl, 3-amino-3-oxopropyl groups Synthetic amide (potential pharmaceutical intermediate) Moderate solubility (amide and aromatic balance); cyclopropane strain may reduce stability
N-Acetyl-S-(3-amino-3-oxopropyl)cysteine C₈H₁₄N₂O₄S 234.27 Acetylated cysteine, 3-amino-3-oxopropyl thioether Acrylamide metabolite High water solubility (amino acid backbone); stable in biological fluids
N-(3-aminophenyl)cyclopropanecarboxamide C₁₀H₁₂N₂O 176.22 Cyclopropane carboxamide, 3-aminophenyl Synthetic intermediate Low water solubility (aromatic dominance); stable under standard conditions
N-(3-aminopropyl)-3-cyclopentyl-N-methylpropanamide C₁₂H₂₄N₂O 212.33 Cyclopentyl, aminopropyl, methyl groups Research-use amide High lipophilicity; aliphatic structure enhances stability

Key Comparative Findings

Substituent Effects on Physicochemical Properties
  • Aromatic vs. Aliphatic Substituents: The target’s benzyl group increases lipophilicity compared to the 3-aminophenyl group in , which has a planar aromatic system. This difference may influence membrane permeability in biological systems.
  • Ring Systems :

    • The cyclopropane core in the target and introduces ring strain, which may reduce thermal stability compared to the cyclopentyl group in . Cyclopropane’s strain could also enhance reactivity in synthetic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.